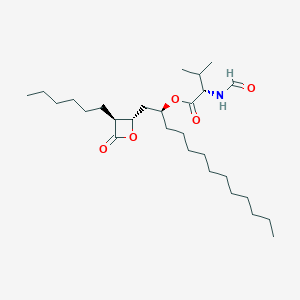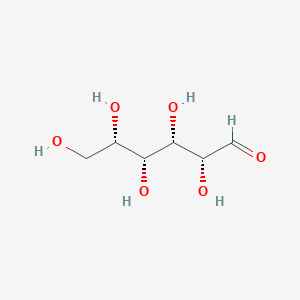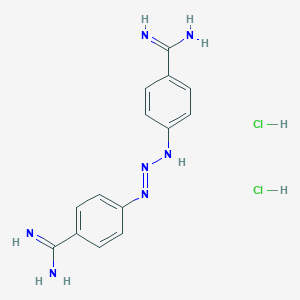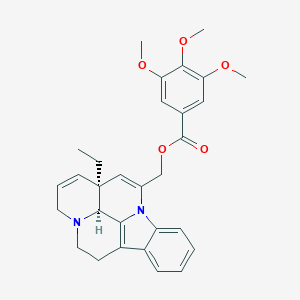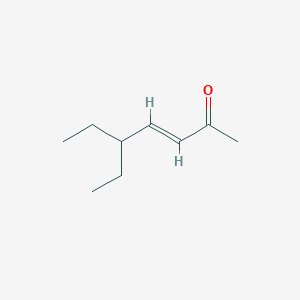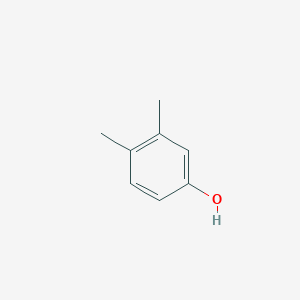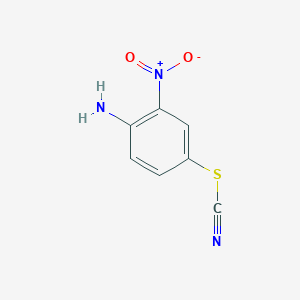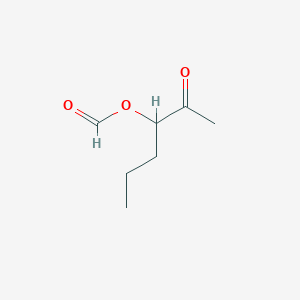
Formic acid 1-acetylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid 1-acetylbutyl ester is a chemical compound that has been widely used in scientific research. It is an ester of formic acid and 1-acetylbutanol, and is also known as butyl formate. This compound has a fruity odor and is commonly used as a flavoring agent in the food industry. However, its use in scientific research has been of great interest due to its unique properties.
Mecanismo De Acción
The mechanism of action of formic acid 1-acetylbutyl ester is not fully understood. However, it is believed to act as a solvent and a flavoring agent in various applications.
Efectos Bioquímicos Y Fisiológicos
Formic acid 1-acetylbutyl ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formic acid 1-acetylbutyl ester has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. It is also easy to handle and store. However, it has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of formic acid 1-acetylbutyl ester in scientific research. It has potential applications in the development of new flavoring agents and solvents. It may also have applications in the development of new fuel additives. Further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
Formic acid 1-acetylbutyl ester can be synthesized by the reaction of formic acid and 1-acetylbutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid. The esterification reaction results in the formation of butyl formate and water.
Aplicaciones Científicas De Investigación
Formic acid 1-acetylbutyl ester has been used in various scientific research applications. It is commonly used as a solvent in organic synthesis. It has also been used as a flavoring agent in the food industry. In addition, it has been used as an additive in gasoline to improve its performance.
Propiedades
Número CAS |
151919-56-1 |
|---|---|
Nombre del producto |
Formic acid 1-acetylbutyl ester |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
Clave InChI |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
SMILES canónico |
CCCC(C(=O)C)OC=O |
Sinónimos |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



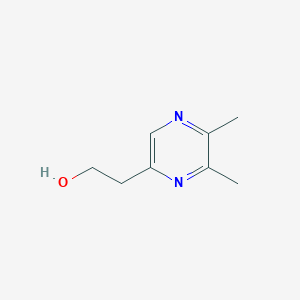
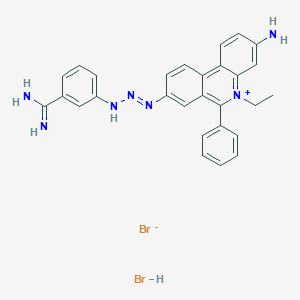
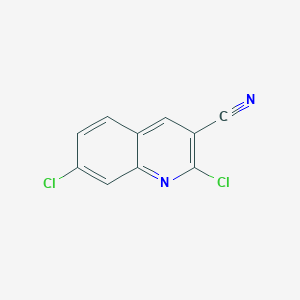
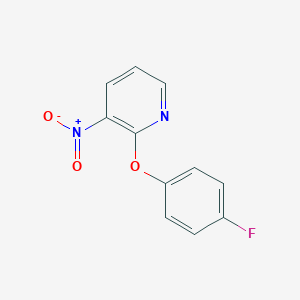
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


